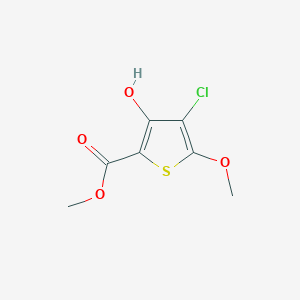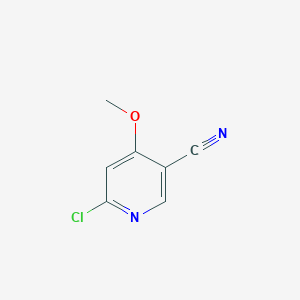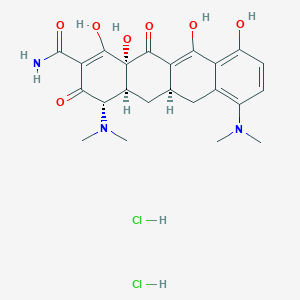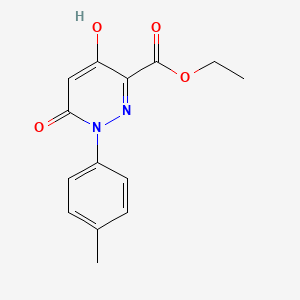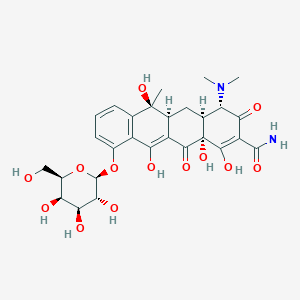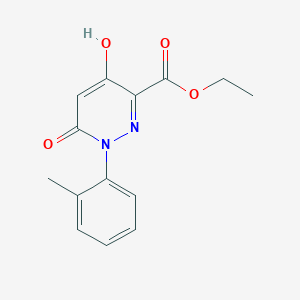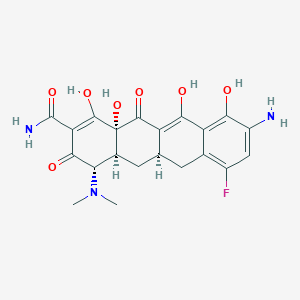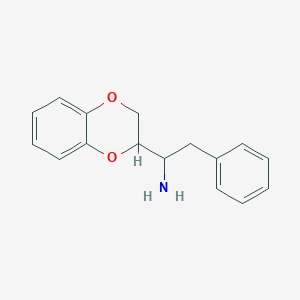
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Overview
Description
The compound is a derivative of 1,4-benzodioxin, which is a heterocyclic compound . It has an ethanamine group attached to one of the carbon atoms in the benzodioxin ring, and a phenyl group attached to the alpha carbon of the ethanamine .
Molecular Structure Analysis
The molecular structure of similar compounds shows a benzodioxin ring attached to an ethanamine group . The phenyl group is likely attached to the alpha carbon of the ethanamine .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a solid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound .Scientific Research Applications
Synthesis of Therapeutic Precursors : A study by Bozzo et al. (2003) demonstrated that 1,4-benzodioxin-2-carboxylic esters or carboxamides could react with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one, which are precursors of potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antibacterial and Enzyme Inhibitory Properties : Abbasi et al. (2017, 2020) synthesized derivatives of 1,4-benzodioxin which displayed antibacterial potential and inhibited lipoxygenase enzymes. These findings suggest applications in developing new antibacterial agents and enzyme inhibitors (Abbasi et al., 2017), (Abbasi et al., 2020).
Bacterial Biofilm Inhibition and Cytotoxicity : Research by Abbasi et al. (2020) also indicated that certain synthesized molecules based on 1,4-benzodioxin were effective in inhibiting bacterial biofilms and exhibited mild cytotoxicity, opening avenues for their use in treating bacterial infections and potentially in cancer research (Abbasi et al., 2020).
Potential in Treating Diabetes : A study by Abbasi et al. (2023) synthesized compounds based on 1,4-benzodioxin and evaluated their anti-diabetic potentials. The findings suggest these compounds could be considered as potential therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Applications in Alzheimer's Disease : Abbasi et al. (2019) synthesized a series of compounds based on 1,4-benzodioxin that showed moderate inhibitory potential against acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests their potential use in developing treatments for Alzheimer's and related conditions (Abbasi et al., 2019).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-13(10-12-6-2-1-3-7-12)16-11-18-14-8-4-5-9-15(14)19-16/h1-9,13,16H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEIVVGWKVKARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
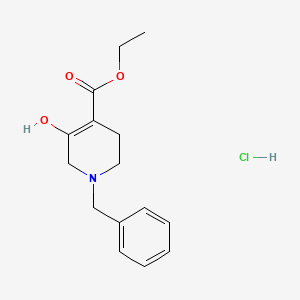

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
